molecular formula C8H16ClNO3 B2767423 (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride CAS No. 2247104-06-7

(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride

Cat. No.: B2767423
CAS No.: 2247104-06-7
M. Wt: 209.67
InChI Key: ODLXJMRVPACIBQ-UOERWJHTSA-N
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Description

(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMXAA and has been shown to possess anti-cancer properties.

Scientific Research Applications

Selective Esterifications in Organic Synthesis Researchers have discovered the utility of Oxyma derivatives, such as (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, in selective esterification processes. This compound, related to the (2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride structure, demonstrates a remarkable effect on esterifying primary alcohols in the presence of carboxylic acids. The method benefits from operational simplicity, allowing for the facile removal of the derivative post-reaction, which is particularly advantageous for synthesizing complex organic molecules (Wang, Aleiwi, Wang, & Kurosu, 2012).

Antimicrobial Activity A novel series of compounds derived from the ethyl ester of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acid demonstrated significant to moderate antibacterial and promising antifungal activities. These findings underscore the potential of this compound derivatives in developing new antimicrobial agents, highlighting the importance of such compounds in addressing the growing challenge of antibiotic resistance (Shastri & Post, 2019).

Properties

IUPAC Name

(2R,5S)-5-[(dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLXJMRVPACIBQ-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(O1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CC[C@@H](O1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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